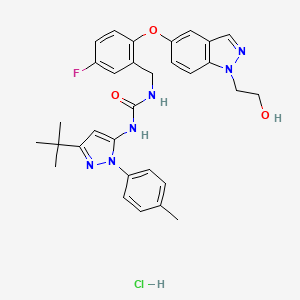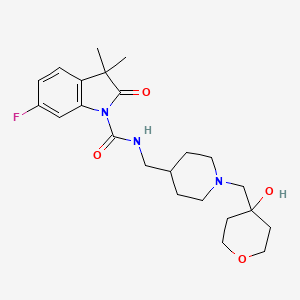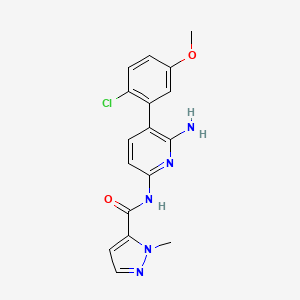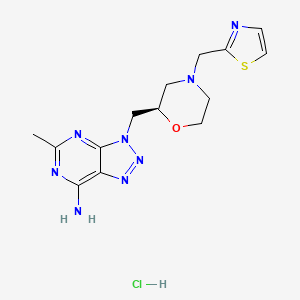
Brepocitinib
Descripción general
Descripción
Brepocitinib, also known as PF-06700841, is a potential first-in-class dual, selective inhibitor of TYK2 and JAK1 . It is being developed by Priovant Therapeutics, a joint venture between Roivant Sciences and Pfizer . The drug is being investigated for the treatment of severe autoimmune diseases with few approved therapies . It is currently being evaluated in two ongoing registrational programs .
Physical And Chemical Properties Analysis
Brepocitinib is a weak base of molecular weight 389.4 with a measured log P of 1.8 and pKa of 6.1 . It is a small-molecule TYK2/JAK1 inhibitor being investigated for the treatment of several autoimmune diseases .
Aplicaciones Científicas De Investigación
Treatment of Plaque Psoriasis
Brepocitinib is a tyrosine kinase 2/Janus kinase 1 inhibitor that can target the signaling of multiple cytokines involved in the pathogenesis of plaque psoriasis . It has been studied for its efficacy and safety in treating mild-to-moderate chronic plaque psoriasis . However, the results from a phase IIb study did not show statistically significant changes compared with respective vehicle controls in the primary or key secondary efficacy endpoints for any dose group .
Treatment of Atopic Dermatitis
Topical Brepocitinib has been found to provide rapid, effective symptom reduction and could offer a novel alternative to current topical treatments for mild-to-moderate atopic dermatitis .
Treatment of Dermatomyositis
Brepocitinib is being developed for the treatment of severe autoimmune diseases like dermatomyositis, where dual inhibition of TYK2 and JAK1 may provide greater efficacy than inhibiting either alone . A single registrational Phase 3 trial evaluating oral Brepocitinib in dermatomyositis was initiated .
Treatment of Systemic Lupus Erythematosus (SLE)
Brepocitinib has been evaluated in a phase 2b, double-blind, randomized, placebo-controlled, multicenter, dose-ranging study for its efficacy and safety in participants with active systemic lupus erythematosus (SLE) .
Treatment of Crohn’s Disease
PF-06700841 has been evaluated in a phase 2a study for its efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with moderate to severe Crohn’s disease .
Treatment of Alopecia Areata
PF-06700841 has been studied in a phase 2a study for its efficacy and safety in patients with moderate to severe alopecia areata, an autoimmune disease characterized by hair loss .
Mecanismo De Acción
Target of Action
Brepocitinib, also known as PF-06700841 free base, is a potential first-in-class dual inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) . These kinases are involved in the intracellular signaling of cytokines, which play a crucial role in immune responses and inflammation .
Mode of Action
Brepocitinib interacts with its targets, TYK2 and JAK1, by inhibiting their activity. This inhibition disrupts the signaling pathways of multiple cytokines involved in the pathogenesis of various inflammatory diseases . The compound’s unique mechanism of action is expected to potentially provide greater efficacy in multiple highly inflammatory autoimmune diseases, compared to agents that inhibit either TYK2 or JAK1 alone .
Biochemical Pathways
Brepocitinib affects the Janus kinase (JAK) signaling pathways, which mediate the intracellular signaling of cytokines in a wide spectrum of cellular processes . By inhibiting TYK2 and JAK1, brepocitinib can disrupt the signaling of multiple cytokines involved in the pathogenesis of diseases like plaque psoriasis and atopic dermatitis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of brepocitinib have been studied. The compound is absorbed rapidly following oral administration, with maximal plasma concentrations achieved within 0.5 hours after dosing . The majority of the dose is recovered in urine (88.0% ± 8.0%), and a smaller fraction is recovered in feces (8.7% ± 2.1%) . The major route of elimination of brepocitinib is renal excretion as metabolites, whereas urinary elimination of unchanged brepocitinib is minor .
Result of Action
The molecular and cellular effects of brepocitinib’s action include the inhibition of cytokine signaling pathways implicated in various diseases. This results in a reduction of inflammation and symptoms associated with these conditions . For instance, in the case of atopic dermatitis and plaque psoriasis, brepocitinib has shown to provide rapid, effective symptom reduction .
Direcciones Futuras
Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .
Propiedades
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWBRTXGQRBBHG-MJBXVCDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brepocitinib | |
CAS RN |
1883299-62-4 | |
| Record name | Brepocitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06700841 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BREPOCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)



![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)


